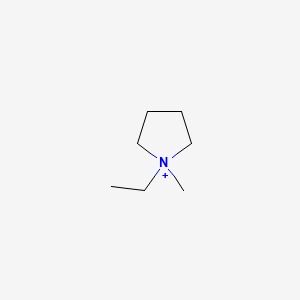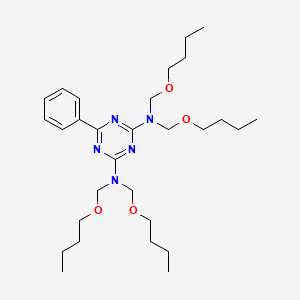
2-Phenyl-1,3-dithiolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-dithiolane-2-carboxylic acid is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a phenyl group and a carboxylic acid group in the structure of this compound makes it a versatile compound with various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-dithiolane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired dithiolane compound. Common catalysts used in this reaction include p-toluenesulfonic acid and silica gel .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] in water at room temperature . This method offers high chemoselectivity and ease of operation, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-dithiolane-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-dithiolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-dithiolane-2-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. The compound inhibits the enzyme by forming a covalent bond with its active site, thereby disrupting the redox balance within the cell . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring containing two sulfur atoms.
1,2-Dithiolane-4-carboxylic acid: Another dithiolane derivative with potential biological activity.
Thiobenzophenone: A related compound used in organic synthesis.
Uniqueness
2-Phenyl-1,3-dithiolane-2-carboxylic acid is unique due to its specific structure, which allows it to act as a potent thioredoxin reductase inhibitor. This property makes it a valuable compound in the development of anticancer agents .
Eigenschaften
CAS-Nummer |
23118-19-6 |
|---|---|
Molekularformel |
C10H10O2S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
2-phenyl-1,3-dithiolane-2-carboxylic acid |
InChI |
InChI=1S/C10H10O2S2/c11-9(12)10(13-6-7-14-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI-Schlüssel |
GNYPONSKFTVGQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
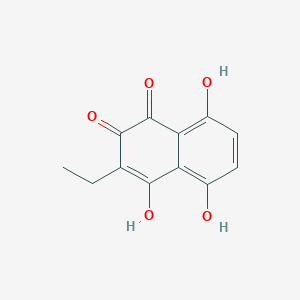
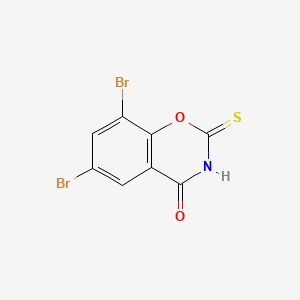
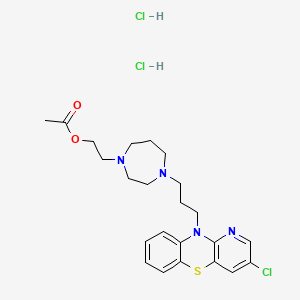
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
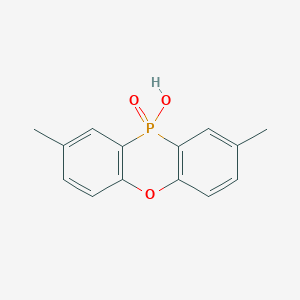
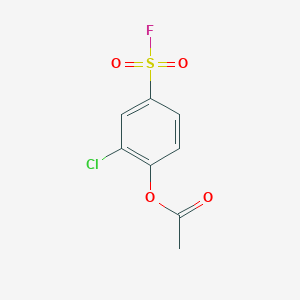
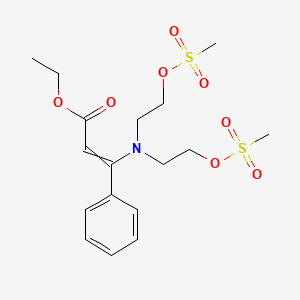
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)

